molecular formula C14H24ClN5 B12233723 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12233723
M. Wt: 297.83 g/mol
InChI Key: UOGGEKWOWYXAFE-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring a methanamine linker connecting two substituted pyrazole rings. The pyrazole at the 5-position is substituted with a 1-ethyl-4-methyl group, while the other pyrazole at the 5-position has a 1-isopropyl substituent. Its molecular formula is C15H24N6 (inferred from analogs in ), with a molecular weight of approximately 288.4 g/mol (calculated).

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H

InChI Key

UOGGEKWOWYXAFE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The ethyl-methyl pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. Subsequent alkylation at the N1 position employs ethyl bromide in the presence of NaH, achieving >85% yield. Critical parameters include:

  • Solvent : Dimethylformamide (DMF) enhances reaction homogeneity.
  • Temperature : 110°C optimizes alkylation kinetics without side-product formation.
  • Base : NaH (0.4–0.8 g per 50 mmol substrate) ensures complete deprotonation.

Preparation of (1-Isopropyl-1H-pyrazol-5-yl)methanamine

The isopropyl-substituted pyrazole is synthesized via a diazotization-coupling sequence. 4-Halo-1H-pyrazole-3-amine undergoes diazotization with sodium nitrite in hydrochloric acid at −5°C, followed by coupling with isopropylmagnesium bromide in acetonitrile. Key steps include:

  • Diazonium salt stability : Maintain reaction temperatures below 5°C to prevent decomposition.
  • Catalyst : Cuprous oxide (0.05 eq) facilitates efficient coupling with Grignard reagents.
  • Workup : Saturated sodium carbonate quenches excess acid, enabling ethyl acetate extraction.

Coupling Methodologies for Methanamine Linker

Reductive Amination

Condensation of 1-ethyl-4-methyl-1H-pyrazol-5-amine with (1-isopropyl-1H-pyrazol-5-yl)methanal using sodium cyanoborohydride (NaBH3CN) in methanol yields the target compound. This method requires:

  • Molar ratio : 1:1.2 (amine:aldehyde) to drive completion.
  • pH control : Acetic acid maintains pH ∼5, minimizing imine hydrolysis.

Nucleophilic Substitution

An alternative route involves reacting (1-isopropyl-1H-pyrazol-5-yl)methyl chloride with 1-ethyl-4-methyl-1H-pyrazol-5-amine in N-methyl-2-pyrrolidinone (NMP) at 45°C. Sodium bicarbonate (1.5 eq) neutralizes HCl byproducts, while catalytic NaI accelerates substitution kinetics.

Optimization of Reaction Conditions

Solvent Selection

Solvent Reaction Type Yield (%) Purity (%) Source
DMF Alkylation 90.1 98.5
NMP Nucleophilic Substitution 95 99.2
Methanol Reductive Amination 82 97.8

Polar aprotic solvents (DMF, NMP) enhance nucleophilicity and thermal stability, critical for high-yield transformations.

Temperature and Time

  • Alkylation : 110°C for 4h maximizes conversion without decomposition.
  • Coupling : 35–50°C for 1h balances reaction rate and selectivity.
  • Crystallization : Seeding at 40–46°C ensures >95% purity of Form I.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent WO2013/68464 describes a scalable process for pyrazole derivatives using continuous flow reactors. Key advantages include:

  • Reduced reaction time : 48h batch processes condensed to 8h.
  • Improved safety : Controlled exothermicity minimizes thermal runaway risks.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (95:5) remove unreacted amines.
  • Distillation : Reduced-pressure distillation isolates the product as a pale-yellow oil.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl3) : δ 1.35 (t, 3H, CH2CH3), 1.45 (d, 6H, CH(CH3)2), 3.72 (s, 2H, CH2NH).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development, particularly in targeting specific receptors and pathways involved in disease processes.

Mechanism of Action :
Research indicates that compounds with pyrazole moieties can modulate various neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in treating psychiatric disorders such as depression and anxiety .

Anticancer Research

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound's ability to interact with cellular signaling pathways makes it a potential lead for developing new anticancer agents .

Case Study Example :
In vitro studies demonstrated that similar pyrazole compounds effectively reduced the viability of several cancer cell lines by targeting specific kinases involved in cell cycle regulation .

Neuroprotection

The neuroprotective effects of pyrazole compounds have been extensively studied, particularly their role in modulating NMDA receptor activity. This modulation could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings :
Recent investigations highlighted that certain pyrazole derivatives exhibit antioxidant properties that protect neuronal cells from oxidative stress, thereby preserving cognitive function .

Data Tables

Application AreaMechanism of ActionReference
Medicinal ChemistryModulation of serotonin and dopamine pathways
Anticancer ResearchInhibition of cancer cell proliferation
NeuroprotectionNMDA receptor modulation and antioxidant effects

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : Bulky substituents in the target compound may enhance target specificity but reduce solubility, necessitating formulation optimization.
  • Agrochemicals : Analogs with halogen substituents (e.g., ) show improved pesticidal activity due to increased stability .

Biological Activity

1-(1-Ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine, with the CAS number 1856042-24-4, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • Structural Features : The compound contains pyrazole rings, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The pyrazole moiety is known to interact with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB and MAPK pathways .
  • Anticancer Activity : Some studies suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound and its analogs.

Compound NameBiological ActivityIC50 (µM)Mechanism
1-(1-Ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamineAnti-inflammatory<50Inhibition of NF-kB
Pyrazolo[1,5-a]quinazolinesAnti-inflammatory4.8 - 30.1MAPK inhibition
3-Amino-1-methyl-1H-pyrazoleAnticancerVaries by cell lineCytotoxicity

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : A study synthesized a library of pyrazolo[1,5-a]quinazolines and identified two potent compounds with IC50 values below 50 µM in cell-based assays. These compounds were shown to inhibit LPS-induced NF-kB/AP-1 reporter activity effectively .
  • Cytotoxicity Evaluation : Research on related pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 44.77 µg/mL against epidermoid carcinoma cells (A431) and 201.45 µg/mL against colon cancer cells (HCT116) in MTT assays .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of pyrazole derivatives with target proteins, suggesting that structural modifications can enhance their biological activity by improving binding affinity .

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